molecular formula C16H22N2O6 B13226278 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid

Cat. No.: B13226278
M. Wt: 338.36 g/mol
InChI Key: KVSMROPQUPYFQW-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid is a Boc-protected amino acid derivative featuring a unique structural framework. For instance, the stereoisomer (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid (C₁₄H₁₈N₂O₆) has a molar mass of 310.3 g/mol, a predicted pKa of 4.17, and a density of 1.288 g/cm³ .

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H22N2O6/c1-15(2,3)24-14(21)17-12(16(4,5)13(19)20)10-7-6-8-11(9-10)18(22)23/h6-9,12H,1-5H3,(H,17,21)(H,19,20)

InChI Key

KVSMROPQUPYFQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group protects the amine, enabling selective reactions elsewhere. Acidic conditions (e.g., HCl in dioxane or TFA) cleave the Boc group to yield a free amine and release CO₂ and tert-butanol .

Reaction Conditions Products Applications
4M HCl in dioxane, 25°C, 2hFree amine + CO₂ + (CH₃)₃COHPeptide synthesis intermediates
Trifluoroacetic acid (TFA), 0°C, 30minProtonated amine salt + (CH₃)₃COHDrug candidate functionalization

Reduction of the Nitro Group

The 3-nitrophenyl group can undergo catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to form an aniline derivative, altering electronic properties for further coupling .

Method Conditions Outcome Byproducts
H₂/Pd-C (10% wt)Ethanol, 50°C, 6h, 1 atm H₂3-Aminophenyl derivativeH₂O, NH₃ (trace)
SnCl₂·2H₂O (2 equiv)HCl (conc.), reflux, 4hPartially reduced nitroso intermediateSn oxides, HCl gas

Carboxylic Acid Derivitization

The propanoic acid moiety participates in esterification, amidation, or activation as an acyl chloride .

Reaction Type Reagents Products Yield
EsterificationSOCl₂, MeOHMethyl ester85–92%
Amide CouplingEDC/HOBt, R-NH₂Amide conjugate70–78%
Acyl Chloride FormationOxalyl chloride, DMF (cat.)Acid chloride (for nucleophilic acyl substitution)>95%

Steric Effects on Reactivity

The 2,2-dimethyl substituents on the propanoic acid backbone impose steric hindrance, slowing reactions at the β-carbon. Comparative studies with non-methylated analogs show:

Reaction Methylated Derivative (Rate) Non-Methylated Analog (Rate)
Boc Deprotection0.8 × 10⁻³ s⁻¹2.1 × 10⁻³ s⁻¹
Nitro Group Reduction0.5 × 10⁻³ s⁻¹1.4 × 10⁻³ s⁻¹

Stability Under Basic Conditions

Base Concentration Time Degradation
NaOH1M24h15%
K₂CO₃0.5M48h<5%

Photochemical Behavior

The 3-nitrophenyl group confers sensitivity to UV light (λ = 300–400 nm), inducing nitro-to-nitrito isomerization. This property is critical for storage conditions .

Light Exposure Time Isomer Ratio (Nitro:Nitrito)
DarkN/A100:0
UV (365 nm)6h72:28

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid involves the protection and deprotection of amine groups. The Boc group protects the amine during synthetic steps and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions . This compound can interact with various molecular targets and pathways, depending on its specific application in research or industry.

Comparison with Similar Compounds

Key Observations:

Nitrophenyl Positional Isomerism: The 3-nitrophenyl substituent in the target compound (vs. 4-nitrophenyl in ) may alter electronic properties and steric interactions.

Dimethyl Substitution : The 2,2-dimethyl groups in the target compound are absent in analogs like and , which may increase steric bulk, affecting solubility (e.g., lower aqueous solubility) and conformational flexibility in peptide chains.

Heteroaromatic vs. Aromatic Groups : The 3-furyl analog replaces nitrophenyl with a heterocyclic group, likely improving solubility due to the oxygen atom’s polarity but reducing electrophilicity.

Functional Group Diversity : The hydroxylated analog introduces hydrogen-bonding capability, which could enhance binding affinity in biological systems compared to the nitro group’s electron-withdrawing effects.

Physicochemical Properties

  • pKa : The target compound’s predicted pKa (4.17, ) is comparable to other carboxylic acid derivatives, suggesting similar ionization behavior under physiological conditions.
  • Thermal Stability : The tert-butoxycarbonyl (Boc) group typically enhances thermal stability, as seen in related compounds , but the nitro group may introduce sensitivity to reducing conditions.
  • Solubility : The 3-nitrophenyl and dimethyl groups likely reduce aqueous solubility compared to hydroxylated or furyl-containing analogs.

Discrepancies and Limitations

  • Molecular Mass Conflict : lists conflicting molecular masses (310.3 vs. 421.47), suggesting a possible typographical error. The formula C₁₄H₁₈N₂O₆ aligns with 310.3 g/mol, consistent with .
  • Data Gaps : Predicted properties (e.g., boiling point) are unavailable for most analogs, limiting quantitative comparisons.

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid, commonly referred to as a tert-butoxycarbonyl (Boc) protected amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological effects.

  • Molecular Formula : C14H18N2O6
  • Molecular Weight : 306.30 g/mol
  • CAS Number : 2761744

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas:

1. Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. In vitro studies have shown significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM, indicating moderate potency against these cell lines .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown:

  • Minimum Inhibitory Concentration (MIC) : Values ranging from 40 to 100 µg/mL against common pathogens such as E. coli and S. aureus.
  • Comparison with Standard Antibiotics : It exhibited comparable efficacy to standard antibiotics like ampicillin and ciprofloxacin .

3. Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, the compound has demonstrated anti-inflammatory effects:

  • Mechanism of Action : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
  • Experimental Models : Efficacy was assessed using carrageenan-induced paw edema in rats, showing a reduction in swelling comparable to indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid can be influenced by structural modifications:

  • Boc Group : The presence of the Boc protecting group enhances solubility and stability.
  • Nitrophenyl Substitution : The introduction of the nitrophenyl moiety is crucial for enhancing anticancer activity due to its electron-withdrawing properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy .
  • Evaluation of Antibacterial Efficacy :
    • In a comparative study against multiple bacterial strains, the compound was found effective with inhibition zones measuring up to 30 mm compared to controls .

Summary of Findings

Activity TypeObservationsIC50/MIC Values
AnticancerSignificant cytotoxicity in cancer cell linesIC50: 10 - 20 µM
AntibacterialEffective against E. coli, S. aureusMIC: 40 - 100 µg/mL
Anti-inflammatoryReduced cytokine productionComparable to indomethacin

Q & A

Q. What are the recommended synthetic routes for 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:
  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine moiety under anhydrous conditions (e.g., using Boc anhydride in dichloromethane with catalytic DMAP) .
  • Nitrophenyl incorporation : A Friedel-Crafts-like alkylation or Suzuki coupling to introduce the 3-nitrophenyl group, requiring careful control of temperature (0–5°C) to minimize nitro group reduction .
  • Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or LiOH in THF/water mixtures, with yields highly dependent on pH (optimal pH 10–12) .
    Common pitfalls include side reactions at the nitro group under acidic conditions and incomplete Boc deprotection.

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to separate stereoisomers or byproducts. For hygroscopic batches, lyophilization is recommended .
  • Characterization :
  • NMR : Confirm Boc group integrity (δ 1.4 ppm for tert-butyl protons) and nitrophenyl substitution (aromatic protons at δ 7.5–8.5 ppm) .
  • HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers; retention times vary with mobile phase polarity .
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions; fragmentation patterns distinguish nitro vs. amine intermediates .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data), with Boc cleavage initiating at 120°C .
  • Light Sensitivity : The nitro group undergoes photodegradation; store in amber vials under argon .
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH < 4 or > 9); use dry DMSO for stock solutions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize stereochemical control?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during the alkylation step to induce asymmetry (e.g., 85% ee reported with Cu(I)-BINAP complexes) .
  • Dynamic Kinetic Resolution : Employ enzymes like lipase CAL-B in biphasic systems to resolve racemic mixtures, achieving >90% ee .
  • Computational Modeling : DFT studies (e.g., Gaussian 09) predict transition states to guide catalyst design, reducing trial-and-error synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular toxicity)?

  • Methodological Answer :
  • Dose-Response Profiling : Perform orthogonal assays (e.g., fluorometric kinase inhibition + MTT cytotoxicity) to decouple target-specific effects from off-target toxicity .
  • Metabolite Tracking : Use LC-MS/MS to identify nitro-reduced metabolites (e.g., amine derivatives) that may contribute to divergent results .
  • Structural Analog Testing : Compare with derivatives lacking the nitro group to isolate pharmacophore contributions .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Docking Simulations : AutoDock Vina or Schrödinger Maestro models binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17), with scoring functions adjusted for nitro group polarity .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of hydrogen bonds between the carboxylic acid and Arg residues in binding sites .
  • QSAR : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects with IC₅₀ values .

Q. What environmental impact assessments are relevant for this compound, given its nitro and tert-butyl groups?

  • Methodological Answer :
  • Biodegradation Studies : OECD 301F tests measure mineralization rates; nitro groups typically resist microbial degradation, requiring advanced oxidation (e.g., UV/H₂O₂) .
  • Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) and algae growth inhibition tests guide disposal protocols .
  • Leaching Potential : Soil column experiments quantify adsorption coefficients (Kd); high logP (~3.5) suggests low mobility in groundwater .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 150–151°C vs. 145–148°C)?

  • Methodological Answer :
  • Polymorphism : DSC analysis reveals multiple endotherms; recrystallize from ethanol/water to isolate the stable form .
  • Impurity Effects : Trace solvents (e.g., DMF) depress mp; use Karl Fischer titration to ensure <0.1% water content .
  • Instrument Calibration : Cross-validate with USP reference standards (e.g., caffeine) to rule out apparatus bias .

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